

Terutroban Efficacy in Secondary Stroke Prevention: A Subgroup Analysis of the PERFORM Trial

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Compound of Interest

Compound Name: **Terutroban**

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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of **Terutroban** versus aspirin for the secondary prevention of ischemic events, based on the findings of the landmark Prevention of cerebrovascular and cardiovascular Events of ischemic origin with **teRutroban** in patients with a history of ischemic stroke or transient ischemic attack (PERFORM) trial. The PERFORM study was a large-scale, international, multicenter, randomized, double-blind, parallel-group trial designed to assess the superiority of the thromboxane-prostaglandin receptor antagonist **Terutroban** over aspirin. While the trial was ultimately stopped prematurely for futility, a detailed examination of its methodology and results, including subgroup analyses, offers valuable insights for the scientific community.

I. Comparative Efficacy: Terutroban vs. Aspirin

The PERFORM trial did not demonstrate the superiority of **Terutroban** over aspirin in the secondary prevention of a composite of fatal or non-fatal ischemic stroke, fatal or non-fatal myocardial infarction, or other vascular death. The primary endpoint occurred in 11% of patients in both the **Terutroban** and aspirin groups.

Table 1: Overall Efficacy and Safety Outcomes of the PERFORM Trial

Outcome Measure	Terutroban (n=9556)	Aspirin (n=9544)	Hazard Ratio (95% CI)
Primary Efficacy Endpoint	1091 (11%)	1062 (11%)	1.02 (0.94–1.12)
Safety Endpoints			
Minor Bleedings	1147 (12%)	1045 (11%)	1.11 (1.02–1.21)

II. Subgroup Analysis of Terutroban Efficacy

A key aspect of the PERFORM trial was the prespecified analysis of the primary efficacy endpoint across various patient subgroups. These analyses aimed to identify specific populations that might derive a differential benefit from **Terutroban** compared to aspirin.

However, the detailed quantitative data from these prespecified subgroup analyses were not made available in the primary publication or its supplementary materials. The investigators reported that the analysis of the primary composite endpoint in these subgroups showed no significant differences in the efficacy of **Terutroban** compared to aspirin.[\[1\]](#) This lack of a differential effect was observed across subgroups defined by:

- Age
- Sex
- Qualifying event (ischemic stroke or transient ischemic attack)
- History of diabetes
- Coronary artery disease
- Hypertension
- Use of statins or ACE inhibitors at baseline

One publication noted that **Terutroban** was significantly better in the small subgroup of patients who had experienced a stroke prior to the qualifying event for the trial.[\[2\]](#) However, this finding

was not a prespecified primary or secondary endpoint and should be interpreted with caution.

III. Experimental Protocols

A comprehensive understanding of the trial's methodology is essential for interpreting its findings.

A. Study Design

The PERFORM study was a multicenter, randomized, double-blind, parallel-group superiority trial conducted in 802 centers across 46 countries.[\[1\]](#)

B. Patient Population

The trial enrolled patients aged 55 years or older who had experienced a non-cardioembolic ischemic stroke within the previous three months or a transient ischemic attack (TIA) within the previous eight days.

C. Interventions

Participants were randomly assigned in a 1:1 ratio to receive either:

- **Terutroban:** 30 mg once daily
- Aspirin: 100 mg once daily

D. Endpoints

- Primary Efficacy Endpoint: A composite of fatal or non-fatal ischemic stroke, fatal or non-fatal myocardial infarction, or other vascular death (excluding hemorrhagic death).
- Secondary and Tertiary Efficacy Endpoints: Included various combinations of vascular events and death.
- Safety Endpoint: Primarily focused on the incidence of bleeding events.

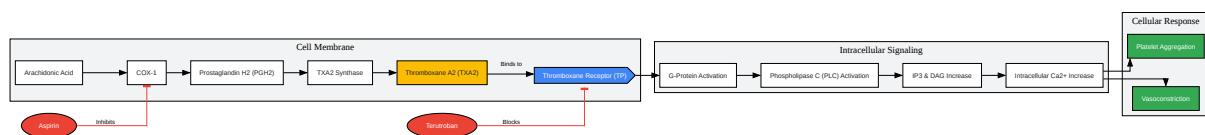
E. Statistical Analysis

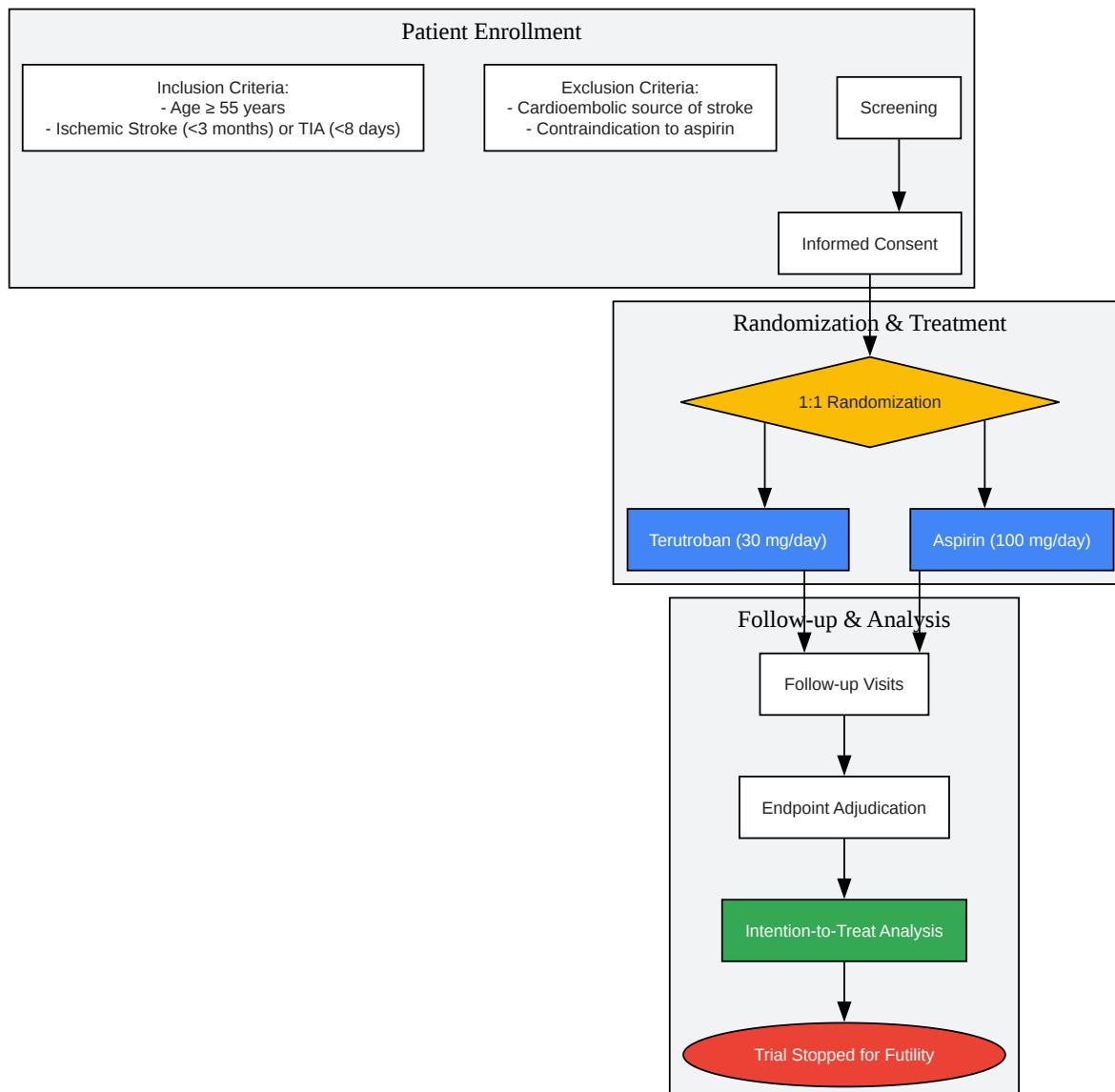
The trial was designed as an event-driven study with a planned sequential statistical analysis of non-inferiority followed by an analysis of superiority. The analysis was conducted on an intention-to-treat basis. The study was stopped prematurely based on the recommendation of the Data Monitoring Committee due to futility, as it was determined that **Terutroban** was unlikely to show superiority over aspirin.[\[1\]](#)

IV. Visualizing the Mechanisms and Workflow

A. Terutroban's Signaling Pathway

Terutroban is a selective antagonist of the thromboxane A2 (TXA2) receptor. By blocking this receptor, **Terutroban** inhibits platelet aggregation and vasoconstriction, which are key processes in the pathophysiology of thrombotic events.



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